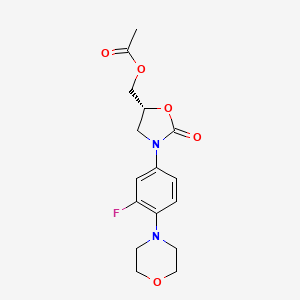
Linezolid impurity K
Descripción general
Descripción
Linezolid impurity K is a process-related impurity found in the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound can arise during the manufacturing process and must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .
Mecanismo De Acción
Target of Action
Linezolid impurity K, also known as Unii-NP9DH3ybd4 or UNII-NP9DH3YBD4, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for the compound .
Mode of Action
This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, the compound disrupts the protein synthesis process, leading to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to Linezolid . It is mainly cleared by non-renal clearance to two metabolites and renal clearance of the parent compound . Approximately 50% of an administered dose appears in the urine as the two major metabolites, and approximately 35% appears as the parent drug .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the protein synthesis process, which is essential for bacterial survival and proliferation . The compound’s action is primarily bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, degradation studies for linezolid show lability to acids, alkalis, and oxidation, while the API seems to be relatively stable to water, thermal, and photo degradation . Furthermore, the horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces has been observed, indicating that environmental factors can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid involves multiple steps, starting from basic building blocks such as morpholine and 1,2-difluoro-4-nitrobenzene . The process includes the formation of key intermediates like oxazolidinone, which can lead to the formation of various impurities, including Linezolid impurity K .
Industrial Production Methods: Industrial production of Linezolid typically involves large-scale chemical synthesis with stringent quality control measures to minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and control the levels of impurities, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Linezolid impurity K can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
Linezolid impurity K is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Linezolid. It is used in:
Chemistry: Studying the synthesis and degradation pathways of Linezolid.
Biology: Investigating the biological activity and potential toxicity of impurities.
Medicine: Ensuring the safety and efficacy of Linezolid by controlling impurity levels.
Industry: Developing and validating analytical methods for impurity detection and quantification
Comparación Con Compuestos Similares
- Linezolid Amine Impurity
- Linezolid Benzyl Impurity
- Linezolid Chloro Impurity
- Linezolid Desacetamide Descarbonyl Phthalimide ®-Isomer
- Linezolid Desacetamide Descarbonyl Phthalimide (S)-Isomer
- Linezolid Desfluoro Impurity
Uniqueness: Linezolid impurity K is unique in its specific formation pathway and structural characteristics compared to other Linezolid-related impurities. Each impurity has distinct chemical properties and potential impacts on the final pharmaceutical product .
Propiedades
IUPAC Name |
[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTZSWLRJGLQOS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496031-56-2 | |
| Record name | 2-Oxazolidinone, 5-((acetyloxy)methyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-, (5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OXAZOLIDINONE, 5-((ACETYLOXY)METHYL)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-, (5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9DH3YBD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



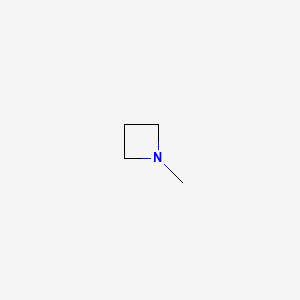

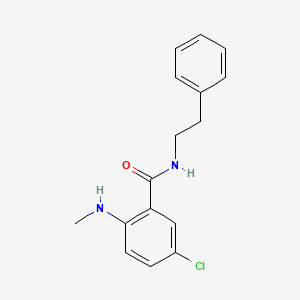

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
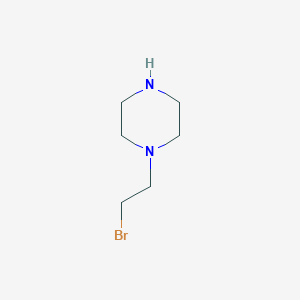

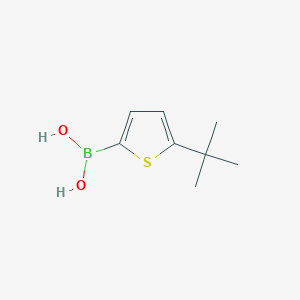
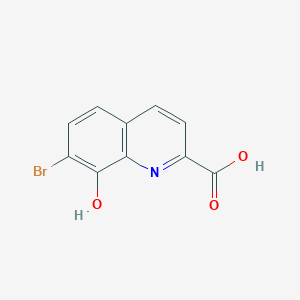
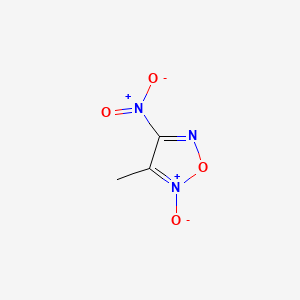
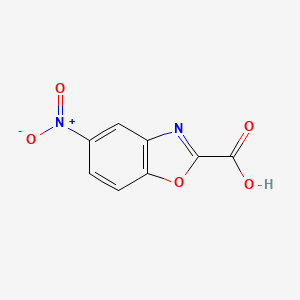
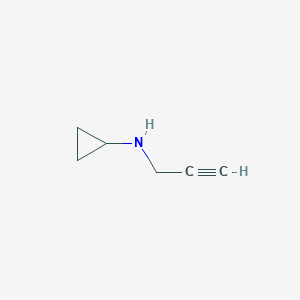
![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)
